Akt inhibitor VIII

Übersicht

Beschreibung

Akt-Inhibitor VIII ist ein zellgängiger, allosterischer Inhibitor der Kinase Akt, zu der Akt1, Akt2 und Akt3 gehören. Er ist bekannt für seine Selektivität und Potenz, was ihn zu einem wertvollen Werkzeug in der wissenschaftlichen Forschung macht, insbesondere in den Bereichen Onkologie und Stoffwechselstörungen .

Vorbereitungsmethoden

Synthesewege und Reaktionsbedingungen

Akt-Inhibitor VIII wird durch eine Reihe chemischer Reaktionen unter Verwendung von Chinoxalinderivaten synthetisiert. Der Syntheseweg beinhaltet typischerweise die Bildung des Chinoxalinkern, gefolgt von einer Funktionalisierung, um spezifische Substituenten einzuführen, die seine inhibitorische Aktivität verbessern. Die Reaktionsbedingungen umfassen häufig die Verwendung von organischen Lösungsmitteln, Katalysatoren und kontrollierten Temperaturen, um eine hohe Ausbeute und Reinheit zu gewährleisten .

Industrielle Produktionsmethoden

Die industrielle Produktion von Akt-Inhibitor VIII folgt ähnlichen Synthesewegen, jedoch in größerem Maßstab. Der Prozess ist auf Effizienz und Wirtschaftlichkeit optimiert und beinhaltet häufig automatisierte Systeme und strenge Qualitätskontrollen, um die Konsistenz und Reinheit des Endprodukts sicherzustellen .

Analyse Chemischer Reaktionen

Mechanism of Inhibition

Akt inhibitor VIII functions as a covalent-allosteric inhibitor , binding irreversibly to Akt kinases. Its primary mode involves stabilizing the inactive PH-in conformation of Akt, which prevents activation by upstream kinases like PDK1 . Key interactions include:

-

Covalent modification : The inhibitor forms a covalent bond with Cys296 in the kinase domain, locking Akt in an inactive state .

-

Allosteric stabilization : It binds at the interdomain region between the pleckstrin homology (PH) and kinase domains, disrupting conformational changes required for activation .

Structural Basis of Inhibition

Crystallographic studies reveal that this compound induces a rigid body rotation between the PH and kinase domains, maintaining Akt in an inactive conformation . This structural constraint prevents phosphorylation of the activation loop by PDK1, a critical step in Akt activation .

Impact on Downstream Signaling

This compound disrupts Akt-mediated phosphorylation cascades:

-

Inhibition of Akt phosphorylation : It reduces IGF-1-induced Akt phosphorylation in a concentration-dependent manner .

-

Blockade of downstream targets : Suppresses phosphorylation of PRAS40 in PC12 cells and inhibits cyclin D1/CDK2 pathways in MCF-7 cells .

Effect on Protein Stability and Ubiquitination

This compound alters Akt’s conformation, affecting its interaction with cellular machinery:

-

Inhibition of ubiquitination : Pretreatment with this compound nearly abolishes SC66-induced Akt ubiquitination, suggesting a conformation-dependent mechanism .

-

Enhanced apoptosis : Induces cleavage of caspase-9, caspase-7, and PARP in cancer cells, linking structural inhibition to pro-apoptotic signaling .

IC₅₀ Values for Akt Isoforms

| Akt Isoform | IC₅₀ | Source |

|---|---|---|

| Akt1 | 58 nM | |

| Akt2 | 210 nM | |

| Akt3 | 2.12 μM |

In Vitro Effects

| Cell Line/Model | Effect | Concentration | Duration |

|---|---|---|---|

| MCF-7 (breast) | Induces G0/G1 arrest, apoptosis | 10–100 μM | 24–72 h |

| PC12 | Inhibits PRAS40 phosphorylation | Not specified | – |

In Vivo Activity

| Mouse Model | Dose | Tumor Inhibition | Source |

|---|---|---|---|

| BALB/c nude mice | 15 mg/kg i.p. | 32% | |

| BALB/c nude mice | 30 mg/kg i.p. | 54% |

Kinase Assay and Selectivity

This compound exhibits isoform-selective inhibition :

-

Kinase screen : Inhibits Akt1 and Akt2 with IC₅₀ values of 305 nM and 2,086 nM, respectively, in IPKA assays .

-

Cellular assays : Suppresses Akt1/2 phosphorylation in mouse lung tissue at 50 mg/kg .

Metabolic and Functional Consequences

Wissenschaftliche Forschungsanwendungen

Akt Inhibitor VIII is a cell-permeable and reversible quinoxaline compound that selectively inhibits Akt1/Akt2 activity . It has shown promise in various scientific research applications, particularly in cancer research and immunotherapy.

Scientific Research Applications

Cancer Research: this compound has demonstrated potential in overcoming resistance to chemotherapeutics in tumor cells . Studies have shown that it can block basal and stimulated phosphorylation/activation of Akt1/Akt2 both in cultured cells in vitro and in mice in vivo .

- Lung Adenocarcinoma: Research indicates that the sequential administration of pemetrexed followed by icotinib/erlotinib exerts a synergistic effect on HCC827 and H1975 lung adenocarcinoma cell lines .

*Gossypol, a polyphenolic compound, has shown an antiproliferative effect on the AGS (human gastric adenocarcinoma) cell line, suggesting its potential as a chemotherapeutic and chemopreventive agent for gastric cancer . - Combination Therapies: this compound has been used to enhance the sensitization of esophageal adenocarcinoma (EAC) cells to cisplatin when combined with siIGFBP2 inhibitors .

Immunotherapy: Akt inhibition during CAR T-cell manufacturing has been shown to generate a large number of early memory T-cells with enhanced antitumor efficacy .

- CAR T-cell Functionality: Inhibition of AKT signaling during the manufacture of FMC63 CD19CAR products can generate large numbers of early memory T-cells with enhanced antitumor efficacy . this compound outperformed other compounds in enhancing cell therapy memory phenotypes and CD8+ T cell polyfunctionality .

- AUTO1 CAR-T cells: AUTO1 products manufactured with this compound showed enhanced expansion, cytotoxicity, and polyfunctionality in vitro, accompanied by superior antitumor activity in vivo . This includes the ability to enhance in vitro/in vivo functionality in T-cells from patients who have previously suffered from CD19+ relapse on trial .

Alzheimer's Disease: Pretreatment with this compound and rapamycin has been shown to inhibit Akt .

- ALLCAR19 Clinical Study: Retrospective evaluation of ALLCAR19 patient trial products to assess whether this compound could have positively impacted product phenotype and function in patients who experienced CD19+ relapse .

- MNNG-induced Gastric Carcinogenesis: In vivo and in vitro studies evaluated the chemopreventive effects of gossypol on N-methyl-N'-nitro-N-nitrosoguanidine (MNNG)-induced gastric carcinogenesis and on human gastric adenocarcinoma (AGS) cell line .

- Lung Adenocarcinoma Cell Lines: Human lung adenocarcinoma cell line PC-9 had an exon 19 deletion mutation in EGFR gene; Followed by treatment of icotinib, the proliferation of PC-9 cells were all inhibited significantly, especially in 48 and 72 h (P<0.01) in all concentrations .

Wirkmechanismus

Akt inhibitor VIII exerts its effects by binding to the pleckstrin homology domain of Akt, preventing its activation and subsequent phosphorylation. This inhibition disrupts the phosphoinositide 3-kinase (PI3K)/Akt signaling pathway, which is crucial for cell survival, growth, and metabolism. The compound’s selectivity for Akt1, Akt2, and Akt3 allows for targeted inhibition of these kinases, providing valuable insights into their roles in various biological processes .

Vergleich Mit ähnlichen Verbindungen

Ähnliche Verbindungen

Capivasertib (AZD5363): Ein ATP-kompetitiver Inhibitor von Akt.

MK-2206: Ein allosterischer Inhibitor von Akt.

GSK690693: Ein ATP-kompetitiver Inhibitor von Akt

Einzigartigkeit von Akt-Inhibitor VIII

Akt-Inhibitor VIII ist aufgrund seines allosterischen Hemmmechanismus einzigartig, der eine hohe Selektivität und Potenz bietet. Im Gegensatz zu ATP-kompetitiven Inhibitoren bindet er an eine andere Stelle an Akt und verhindert so dessen Aktivierung, ohne mit ATP zu konkurrieren. Dieser einzigartige Mechanismus ermöglicht eine effektivere Hemmung der Akt-Aktivität, was ihn zu einem wertvollen Werkzeug in der Forschung macht .

Biologische Aktivität

Akt Inhibitor VIII (also known as AKT1/2 inhibitor VIII) is a potent and selective inhibitor of the Akt signaling pathway, which plays a crucial role in various cellular processes, including metabolism, proliferation, and survival. This article reviews the biological activity of this compound, focusing on its mechanisms of action, effects on T-cell functionality and cancer therapy, and relevant research findings.

Akt is a serine/threonine kinase that is central to the phosphoinositide 3-kinase (PI3K) signaling pathway. It regulates multiple downstream targets involved in cell growth and survival. This compound specifically inhibits Akt1 and Akt2 with IC₅₀ values of approximately 58 nM and 210 nM, respectively, while showing minimal activity against other kinases . This selectivity allows for targeted therapeutic strategies in cancer treatment and immunotherapy.

1. T-Cell Functionality Enhancement

Research indicates that this compound enhances the expansion and cytotoxicity of T-cells in immunotherapeutic contexts. For instance, a study demonstrated that T-cells cultured with this compound exhibited enriched memory T-cell populations (Tscm and Tcm) and improved antitumor activity against B-cell acute lymphoblastic leukemia (B-ALL) in vivo . The compound was shown to:

- Induce Th1/Th17 skewing.

- Increase polyfunctionality in T-cells.

- Support enhanced expansion through a unique metabolic profile.

These findings suggest that Akt inhibition during T-cell manufacturing could optimize CAR T-cell therapies by enhancing their fitness and persistence post-infusion.

2. Cancer Treatment Efficacy

This compound has been evaluated for its potential in treating various hematological malignancies. Studies have shown that it can enhance the efficacy of chemotherapeutic agents by overcoming resistance mechanisms mediated by Akt signaling . For example:

- In vitro studies demonstrated that combining Akt inhibition with chemotherapy sensitizes cancer cells to treatment.

- In vivo studies indicated improved antitumor immunity in models treated with this compound, highlighting its role in augmenting CD8+ T-cell responses .

Comparative Efficacy

The following table summarizes the biological activity of this compound compared to other inhibitors:

Case Studies

Several case studies have illustrated the clinical relevance of this compound:

- Study on B-ALL Patients : In the ALLCAR19 clinical trial, patients receiving CAR T-cells manufactured with this compound showed improved outcomes compared to those treated with standard protocols. The enhanced phenotype and function of T-cells were attributed to the inhibition of Akt signaling during manufacturing .

- Combination Therapy : A patient cohort treated with a combination of chemotherapy and this compound showed significant reductions in tumor burden, suggesting that targeting the PI3K-Akt pathway can enhance therapeutic responses when used alongside traditional treatments .

Eigenschaften

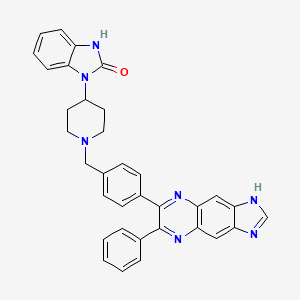

IUPAC Name |

3-[1-[[4-(6-phenyl-8H-imidazo[4,5-g]quinoxalin-7-yl)phenyl]methyl]piperidin-4-yl]-1H-benzimidazol-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C34H29N7O/c42-34-39-26-8-4-5-9-31(26)41(34)25-14-16-40(17-15-25)20-22-10-12-24(13-11-22)33-32(23-6-2-1-3-7-23)37-29-18-27-28(36-21-35-27)19-30(29)38-33/h1-13,18-19,21,25,38H,14-17,20H2,(H,39,42) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IWCQHVUQEFDRIW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1N2C3=CC=CC=C3NC2=O)CC4=CC=C(C=C4)C5=C(N=C6C=C7C(=NC=N7)C=C6N5)C8=CC=CC=C8 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C34H29N7O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50436572 | |

| Record name | Akt inhibitor VIII | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50436572 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

551.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

612847-09-3 | |

| Record name | Akt-I-1,2 compound | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0612847093 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Akt inhibitor VIII | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50436572 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | A-6730 | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/YX4CPQ6V6X | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.